molecular formula C16H19N3O2 B6619781 1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide

1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide

Cat. No.: B6619781
M. Wt: 285.34 g/mol
InChI Key: JLUYLXKNEMUVAS-UHFFFAOYSA-N
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Description

1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features a piperidine ring attached to an indole moiety, which is known for its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide typically involves the reaction of 1-methylindole-3-carboxaldehyde with piperidine derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its operational simplicity and high yield. The use of readily available starting materials and catalysts makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole moiety interacts with hydrophobic pockets in the target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole-3-carboxamide: Similar structure but lacks the piperidine ring.

    1-Benzylindole-3-carboxamide: Contains a benzyl group instead of a piperidine ring.

    1-(1-Methylindole-3-carbonyl)piperazine: Piperazine ring instead of piperidine.

Uniqueness

1-(1-Methylindole-3-carbonyl)piperidine-3-carboxamide is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as an enzyme inhibitor and its overall biological activity .

Properties

IUPAC Name

1-(1-methylindole-3-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)16(21)19-8-4-5-11(9-19)15(17)20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUYLXKNEMUVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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